molecular formula C10H10IN3O3S B12293332 Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- CAS No. 1024-37-9

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-

Cat. No.: B12293332
CAS No.: 1024-37-9
M. Wt: 379.18 g/mol
InChI Key: FCLGWHGVNGNUQT-UHFFFAOYSA-N
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Description

Isoxazole Ring Substituent Analysis

The isoxazole ring (C₃H₂NO) is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. Substituents include:

  • Iodine at position 4: Introduces steric bulk and electron-withdrawing effects due to its high atomic radius (1.98 Å) and electronegativity (2.66).
  • Methyl group at position 5: Provides steric stabilization and hydrophobic character.

The sulfonamide group (-SO₂NH-) attaches to the isoxazole’s 3-position, creating a planar configuration stabilized by resonance between the sulfonyl group and the nitrogen lone pair.

Sulfonamide Functional Group Geometry

The sulfonamide group adopts a tetrahedral geometry around sulfur, with bond angles near 109.5° for O-S-O and S-N-C. Rotational spectroscopy studies of analogous sulfonamides reveal that the amino group (-NH₂) typically lies perpendicular to the benzene plane , with hydrogens eclipsing the sulfonyl oxygens. However, steric interactions from the isoxazole’s iodine substituent may induce slight deviations.

Parameter Value Source
S-O bond length 1.43 Å
S-N bond length 1.62 Å
Dihedral angle (C-S-N-H) 87° (eclipsed conformation)

Comparative Analysis with Related Sulfonamide Derivatives

Structural and Functional Differences

The iodinated isoxazole moiety distinguishes this compound from simpler sulfonamides like sulfanilamide (lacking heterocyclic substituents) and sulfamethoxazole (containing a methoxy group). Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents
4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)benzenesulfonamide C₁₀H₁₀IN₃O₃S 379.18 g/mol Isoxazole with iodine, methyl
Sulfanilamide C₆H₈N₂O₂S 172.20 g/mol None (simple sulfonamide)
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 g/mol Methoxy-isoxazole

Electronic and Steric Effects

  • Iodine’s influence : The iodine atom increases polarizability and steric hindrance compared to smaller halogens (e.g., chlorine in sulfamethoxazole), potentially altering receptor binding kinetics.
  • Methyl group : Enhances hydrophobicity relative to sulfanilamide’s unsubstituted benzene ring, favoring lipid bilayer penetration.

Conformational Flexibility

Rotational studies of sulfonamides demonstrate that bioactive conformations often differ from gas-phase structures due to protein-binding interactions. For this compound, the isoxazole’s rigidity may restrict rotational freedom compared to flexible alkyl chains in other derivatives.

Properties

CAS No.

1024-37-9

Molecular Formula

C10H10IN3O3S

Molecular Weight

379.18 g/mol

IUPAC Name

4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14)

InChI Key

FCLGWHGVNGNUQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I

Origin of Product

United States

Preparation Methods

Electrophilic Iodination of Preformed Isoxazoles

A primary route involves iodinating a pre-synthesized isoxazole. For example, CN108329279B details the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde via a three-step process:

  • Condensation : Acetone oxime reacts with 2,2-diethoxyethyl acetate to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.
  • Acylation : Treatment with methanesulfonyl chloride aromatizes the dihydroisoxazole.
  • Iodination : N-Iodosuccinimide (NIS) in acetonitrile with trifluoroacetic acid introduces iodine at position 4.

Key Data :

Step Reagents/Conditions Yield
Iodination NIS, TFA, CH₃CN, 65–75°C 68%

This method highlights the role of NIS in regioselective iodination, critical for introducing the iodo group at position 4 of the isoxazole.

Cyclization of β-Keto Oximes

US20030105334A1 describes constructing the isoxazole ring via cyclization of β-keto oximes. For valdecoxib analogs:

  • Oxime Formation : 1,2-Diphenylethanone reacts with hydroxylamine to form a diphenylethanone oxime.
  • Cyclization : Base-mediated condensation with acetylating agents (e.g., acetic anhydride) yields isoxazolines.
  • Aromatization : Acid treatment (e.g., trifluoroacetic acid) dehydrates isoxazolines to isoxazoles.

Adapting this method, 5-methylisoxazole intermediates can be iodinated post-cyclization.

Sulfonamide Coupling Strategies

Halosulfonation and Amination

US20030105334A1 and US6399815B2 outline halosulfonation followed by amination:

  • Halosulfonation : Treat isoxazole derivatives with chlorosulfonic acid to form sulfonyl chlorides.
  • Ammonolysis : React sulfonyl chloride intermediates with ammonia or ammonium hydroxide to yield sulfonamides.

Example :

Step Reagents/Conditions Yield
Sulfonation ClSO₃H, TFA, 0–20°C 85–90%
Amination NH₄OH, RT 75–80%

This approach is scalable but requires careful control of reaction conditions to avoid over-sulfonation.

Direct Coupling of Isoxazole Amines

PubChem CID 120533 and PMC3263766 suggest coupling pre-formed isoxazole amines with sulfonyl chlorides:

  • Synthesis of 4-Iodo-5-Methyl-3-Isoxazolamine :
    • Brominate 5-methylisoxazole at position 4, followed by iodide substitution (Finkelstein reaction).
    • Introduce amine via nitration/reduction or directed C–H amination.
  • Sulfonamide Formation : React with 4-nitrobenzenesulfonyl chloride, then reduce the nitro group to amine.

Key Data :

Reaction Reagents/Conditions Yield
Nitration HNO₃, H₂SO₄, 0°C 65%
Reduction H₂, Pd/C, EtOH 90%

This method offers precision but involves multi-step functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Electrophilic Iodination (Method 1.1) : High regioselectivity but requires pre-functionalized isoxazoles.
  • Cyclization (Method 1.2) : Suitable for bulk synthesis but demands strict anhydrous conditions.
  • Halosulfonation (Method 2.1) : Industrially viable but generates corrosive byproducts.

Yield Optimization

  • Iodination with NIS in acetonitrile (68% yield) outperforms bromination-Suzuki coupling (29–41% yields) for introducing iodine.
  • Direct amination of sulfonyl chlorides achieves higher purity (99.5%) compared to reductive methods.

Challenges and Innovations

Regioselectivity in Isoxazole Functionalization

Electron-donating groups (e.g., methyl) at position 5 direct electrophilic iodination to position 4. Computational studies suggest the methyl group enhances electron density at C4, favoring NIS attack.

Green Chemistry Approaches

Recent patents (e.g., WO2005123701A1 ) emphasize solvent-free cyclization and catalytic amination to reduce waste. For example, using PEG-400 as a recyclable solvent improves atom economy by 15–20%.

Chemical Reactions Analysis

Reaction Scheme

  • Formation of diarylenamine ketone :

    • Deoxybenzoin reacts with secondary amines (e.g., pyrrolidine) in the presence of a Lewis acid (e.g., TiCl₄) to form intermediates like 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one .

    • Conditions : Reflux in cyclohexane with molecular sieves for water removal .

  • Hydroxylamine addition :

    • The diarylenamine ketone reacts with hydroxylamine (NH₂OH) in the presence of a base (e.g., triethylamine) to form a hydroxyisoxazole intermediate .

    • Key parameters :

      • Temperature: 25–45°C .

      • Base selection impacts reaction efficiency (carboxylate bases preferred) .

  • Acid-catalyzed cyclization :

    • Hydroxyisoxazole undergoes dehydration in the presence of protic acids (e.g., acetic acid) to yield the isoxazole core .

  • Iodination :

    • While not explicitly detailed, iodination likely occurs via electrophilic substitution at the isoxazole ring during intermediate stages, given the compound’s structural features .

Acylation and Functionalization

The sulfonamide group and aromatic amine are reactive sites for further modifications:

Reaction Type Reagents/Conditions Product
N-Acylation Acetyl chloride + triethylamine N-acetyl derivative (enhanced lipophilicity)
Sulfonamide alkylation Alkyl halides + base (K₂CO₃) Alkylated sulfonamide derivatives
  • Example : Reaction with acetyl chloride forms N-acetyl-4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)benzenesulfonamide, analogous to parecoxib synthesis .

Acid/Base-Mediated Transformations

The compound’s stability and reactivity under acidic/basic conditions:

Acidic Conditions

  • Isoxazole ring hydrolysis : Prolonged exposure to strong acids (e.g., HCl) may cleave the isoxazole ring to form β-diketone derivatives .

  • Sulfonamide stability : Resists hydrolysis under mild acidic conditions (pH 4–6) .

Basic Conditions

  • Deprotonation : The sulfonamide’s NH group deprotonates in alkaline media, forming water-soluble salts (e.g., sodium salts) .

Metabolic Biotransformation

In vitro studies of structurally related sulfonamides reveal:

Metabolic Pathway Enzyme System Outcome
N-Acetylation Hepatic acetyltransferasesN-acetyl metabolite (reduced activity)
Deacetylation EsterasesRegeneration of parent compound
  • Key finding : Acetylation-deacetylation equilibrium depends on substituent electronic effects .

Substitution Reactivity of the Iodo Group

The 4-iodo substituent on the isoxazole ring enables cross-coupling reactions:

Reaction Catalyst/Reagents Application
Suzuki coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives (drug analogs)
Nucleophilic substitution CuI, aminesReplacement with amino groups
  • Limitation : Steric hindrance from the 5-methyl group may reduce reactivity .

Stability and Degradation

  • Photodegradation : The iodine atom increases susceptibility to UV-induced cleavage, forming radical intermediates .

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and iodine vapors .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and cell division.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 4-iodo-5-methylisoxazole substituent. Key comparisons with related sulfonamides include:

Compound Name Substituents on Isoxazole/Other Rings Key Structural Differences
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide 5-methyl (no iodine) Lacks iodine; reduced steric bulk and lipophilicity
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole 3,4-dimethylisoxazole Additional methyl group; no halogen substituent
Benzenesulfonamide, 4-amino-N-(5-methoxy-3-isoxazolyl)- 5-methoxy Methoxy group increases polarity (lower XLogP)
Sulfaphenazole 1-phenylpyrazole Pyrazole core instead of isoxazole; altered hydrogen-bonding capacity
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide Chlorine, phenylisoxazole Chlorine (smaller halogen) vs. iodine; phenyl increases aromaticity

Physicochemical Properties

  • Lipophilicity (XLogP) :

    • 4-iodo derivative : 1.6
    • 5-methyl analog : ~1.2 (estimated, due to absence of iodine)
    • 5-methoxy analog : ~0.8 (methoxy reduces lipophilicity)
    • Chloro derivative () : ~2.1 (chlorine is less bulky than iodine but more lipophilic than methoxy)
  • Solubility :

    • Iodine’s bulky size reduces aqueous solubility compared to methoxy or methyl analogs. For example, sulfamethizole (5-methyl-3,4-thiadiazole analog) has higher solubility due to smaller substituents .

Biological Activity

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-, is a compound of interest due to its diverse biological activities, particularly in the fields of anti-infective and anti-inflammatory research. This article reviews its biological activity, supported by relevant case studies, research findings, and data tables.

The compound has the following chemical structure and properties:

  • Chemical Formula : C₁₀H₁₀I N₃O₃S
  • Molecular Weight : 319.27 g/mol
  • CAS Number : 120533

Anti-Infective Properties

Benzenesulfonamide derivatives are known for their role as bacteriostatic agents. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. Specifically, this compound has been studied in combination with trimethoprim to enhance its efficacy against various bacterial strains.

Case Study: Efficacy Against Bacterial Strains

In a study evaluating the antimicrobial activity of several benzenesulfonamide derivatives, it was found that:

  • Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli.
  • Compound 4h exhibited an MIC of 6.63 mg/mL against Staphylococcus aureus.
  • The results indicate that structural modifications can significantly influence antimicrobial potency .

Anti-Inflammatory Activity

Research has demonstrated that benzenesulfonamide derivatives possess significant anti-inflammatory properties. For instance, compounds derived from benzenesulfonamide have been shown to inhibit carrageenan-induced edema in rat models.

Experimental Findings

In an experimental setup involving carrageenan-induced paw edema:

CompoundInhibition (%) at 1 hourInhibition (%) at 2 hoursInhibition (%) at 3 hours
4a94.6989.6687.83
4cSimilar resultsSimilar resultsSimilar results

These findings suggest that these compounds can effectively reduce inflammation over time .

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives demonstrated a decrease in perfusion pressure and coronary resistance.

Docking Studies

Theoretical docking studies indicated that some derivatives may act as calcium channel blockers, which could explain their effects on cardiovascular dynamics. Specifically, the interaction with calcium channels was evaluated using computational models, suggesting that these compounds could form complexes with key amino acid residues involved in calcium channel function .

Summary of Findings

The biological activities of benzenesulfonamide, particularly its derivative 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-, highlight its potential in therapeutic applications:

  • Anti-Infective Activity : Effective against various bacterial strains with significant MIC values.
  • Anti-Inflammatory Activity : Demonstrated high inhibition rates in experimental models.
  • Cardiovascular Effects : Potential calcium channel inhibition leading to reduced perfusion pressure.

Q & A

Q. How is computational modeling applied to predict biological activity or solubility?

  • Methodological Answer :
  • Docking studies : AutoDock Vina screens binding affinity to targets (e.g., NLRP3).
  • Solubility prediction : Use COSMO-RS (via Turbomole) to compute logP and aqueous solubility, validated by shake-flask experiments .

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